molecular formula C8H12O B7769200 1-Ethynyl-1-cyclohexanol CAS No. 28652-54-2

1-Ethynyl-1-cyclohexanol

Cat. No.: B7769200
CAS No.: 28652-54-2
M. Wt: 124.18 g/mol
InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Description

Significance of 1-Ethynyl-1-cyclohexanol (B41583) as a Versatile Organic Intermediate

The dual functionality of this compound, possessing both a hydroxyl group and a terminal alkyne, is the cornerstone of its versatility. guidechem.com This structure allows it to participate in a variety of chemical reactions, establishing it as a valuable intermediate in organic synthesis. guidechem.comontosight.ai The ethynyl (B1212043) group, with its high electron density, readily undergoes addition reactions with electrophilic reagents and can participate in coupling reactions. guidechem.com Simultaneously, the hydroxyl group can be involved in processes like esterification. guidechem.com

This reactivity makes this compound a key starting material for creating complex molecules with specific functionalities. smolecule.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comfishersci.ie For instance, it serves as a precursor in the synthesis of novel organotellurium compounds that show potential as enzyme inhibitors. Its role extends to being a building block for anti-inflammatory compounds and other bioactive molecules. ontosight.ai

Historical Context of Acetylenic Alcohol Chemistry and this compound's Emergence

The chemistry of acetylenic alcohols has a rich history, with early methods for their synthesis laying the groundwork for the production of compounds like this compound. A foundational method for producing acetylenic alcohols involved the condensation of a 1-alkyne with a cyclohexanone (B45756) using a sodium alcoholate as a condensing agent. google.com

The synthesis of this compound itself was first documented in the mid-20th century. smolecule.com One of the earliest described methods involved the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. smolecule.comwikipedia.org This classical approach, while effective, presented challenges due to the hazardous nature of the acetylide reagents. smolecule.com Over time, more refined and safer synthetic routes have been developed, including those that utilize silyl-protected alkynes. smolecule.com

Scope and Academic Relevance of this compound Studies

The academic interest in this compound is broad, spanning various sub-disciplines of chemistry. Its utility as a building block in organic synthesis is a primary focus, with researchers continuously exploring new reactions and applications. ontosight.aismolecule.com The compound's unique structure has made it a subject of interest in mechanistic studies, such as its unusual activation by ruthenium complexes. rsc.orgrsc.org

Furthermore, the polymerization of this compound has been a subject of investigation. Studies have explored its polymerization using transition metal catalysts, radiation, and electroinitiation, leading to the formation of conjugated polyene structures with potential applications in materials science. tandfonline.comtandfonline.com The resulting polymers are typically soluble in various organic solvents. tandfonline.com

Overview of Research Trajectories for this compound in Advanced Synthesis and Materials Science

In materials science, this compound is recognized for its role as a catalyst inhibitor, particularly for platinum catalysts in silicone formulations. basf.com This application is crucial in the production of silicone release coatings and molding compounds, where it prevents premature curing. basf.com The polymerization of this compound is another active area of research, with studies focusing on different catalytic systems to produce polymers with desirable thermal and morphological properties. tandfonline.com

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O smolecule.comnist.gov
Molecular Weight 124.18 g/mol nih.govmerckmillipore.com
Appearance White crystalline solid or colorless liquid nih.govalibaba.com
Melting Point 30-33 °C smolecule.comnih.gov
Boiling Point 180 °C smolecule.comchemicalbook.com
Density ~0.97 g/mL at 25 °C smolecule.comsigmaaldrich.com
Solubility in Water 10 g/L at 20 °C fishersci.iefishersci.se
IUPAC Name 1-ethynylcyclohexan-1-ol wikipedia.orgnih.gov

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features and ObservationsSource
¹H NMR Data available, provides information on the proton environment in the molecule. chemicalbook.com
¹³C NMR Data available, indicates the different carbon environments. chemwhat.com
IR Spectroscopy Spectra available from various sources, showing characteristic absorption bands for the hydroxyl and alkyne groups. nist.govnist.gov
Mass Spectrometry Electron ionization mass spectra are available, showing fragmentation patterns. nist.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexan-1-ol
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InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
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InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Canonical SMILES

C#CC1(CCCCC1)O
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID0021757
Record name 1-Ethynylcyclohexanol
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Molecular Weight

124.18 g/mol
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Physical Description

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS]
Record name Cyclohexanol, 1-ethynyl-
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Vapor Pressure

0.13 [mmHg]
Record name 1-Ethynylcyclohexanol
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CAS No.

78-27-3, 28652-54-2
Record name 1-Ethynylcyclohexanol
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Advanced Synthetic Methodologies and Strategies for 1 Ethynyl 1 Cyclohexanol

Optimized Laboratory and Industrial Synthesis Routes

The primary and most direct route to 1-Ethynyl-1-cyclohexanol (B41583) involves the ethynylation of cyclohexanone (B45756). However, alternative pathways, including hydrolysis and the use of protected precursors, offer strategic advantages in specific contexts.

The most prevalent method for synthesizing this compound is the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclohexanone. nbinno.com This reaction is typically performed by reacting cyclohexanone with acetylene (B1199291) in the presence of a strong base. nbinno.com

The choice of condensing agent is critical for the success of the ethynylation reaction. Strong bases are required to deprotonate acetylene, forming the highly nucleophilic acetylide ion.

Sodium Amide (NaNH₂): A classical and effective agent, typically used in liquid ammonia, facilitates the formation of sodium acetylide, which then reacts with cyclohexanone. nbinno.comwikipedia.org

Potassium Hydroxide (B78521) (KOH): In industrial processes, potassium hydroxide is a commonly used catalyst. google.com Its effectiveness is often enhanced when used in combination with a suitable solvent system. google.com

Potassium tert-Amyl Alcoholate: This reagent is noted for its ability to provide higher yields and greater operational simplicity in more contemporary synthetic methods. nbinno.com

Sodium and Potassium Alkoxides: These compounds, such as sodium methylate, are effective catalysts for the ethynylation of ketones. google.com They are typically used in amounts ranging from 0.5 to 5.0 weight percent of the total reaction charge. google.com

Table 1: Comparison of Alkali Metal Condensing Agents

Condensing Agent Typical Conditions Advantages
Sodium Amide Liquid Ammonia Well-established, effective
Potassium Hydroxide With solvent (e.g., methanol) Industrially viable, cost-effective google.com
Potassium tert-Amyl Alcoholate N/A Higher yields, operational simplicity nbinno.com
Sodium/Potassium Alkoxides 0.5-5.0 wt% in alcohol Catalytic, efficient google.com

Reaction parameters significantly influence the yield, reaction rate, and product distribution.

Pressure: High pressure is a key factor in modern industrial synthesis. Carrying out the reaction under pressures of at least 100 to 500 pounds per square inch (psi) ensures a high concentration of acetylene is dissolved in the liquid reaction mixture. google.com This high concentration is crucial for favoring the formation of the desired carbinol over the glycol byproduct. google.com Industrial applications may use pressures around 10 bar (approximately 145 psi). smolecule.com

Temperature: The process typically involves two temperature stages. Initially, acetylene is dissolved into the reaction mixture at a low temperature, up to about 30°C. google.com The reaction itself is then carried out at a higher temperature, generally between 100°C and 170°C. google.com One specific example demonstrated a 40% conversion and 69.8% yield when the reaction was conducted at 120°C. google.com

Solvent Systems: Alcohols such as methanol, ethanol, and isopropanol (B130326) are commonly used as solvents. google.com The alcohol can constitute from about 10% to 50% of the reaction mixture. google.com The solvent not only facilitates the dissolution of reactants and catalysts but also influences the reaction pathway.

A significant challenge in the ethynylation of cyclohexanone is the formation of the acetylenic glycol byproduct, 1,2-bis(cyclohexanol-1)-ethyne. google.com The formation of this byproduct occurs when a second molecule of cyclohexanone reacts with the initially formed this compound.

The primary strategy to suppress glycol formation is to maintain a high molar ratio of acetylene to cyclohexanone in the reaction mixture. google.com By dissolving 1 to 3 moles of acetylene per mole of ketone under high pressure, the reaction equilibrium is shifted to favor the formation of the desired mono-alkynol (carbinol). google.com This approach has been shown to reduce glycol formation to a very low level, resulting in a product that is almost exclusively this compound and achieving production rates significantly higher than older methods. google.com In one documented process, conversion to the glycol was only 7.5%. google.com

An alternative synthetic route to this compound involves the hydrolysis of 1-cyclohexenylacetylene. This method proceeds by the acid-catalyzed addition of water across the double bond of the enyne system to yield the target tertiary alcohol. smolecule.com

A modern and selective method utilizes a protected form of acetylene, offering advantages in handling and reaction control. smolecule.com This two-step process involves:

Synthesis of the Silylated Intermediate: Trimethylsilylacetylene is reacted with cyclohexanone to form 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol. smolecule.com The bulky trimethylsilyl (B98337) (TMS) group prevents the undesired formation of the glycol byproduct.

Deprotection (Desilylation): The TMS protecting group is subsequently removed from the intermediate. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) to yield the final product, this compound. smolecule.com

Table 2: Overview of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Primary Advantage
Nucleophilic Addition Cyclohexanone, Acetylene Alkali metal base (e.g., KOH), high pressure, alcohol solvent google.com Direct, scalable for industrial production google.com
Alkyne Hydrolysis 1-Cyclohexenylacetylene Acid catalyst, water smolecule.com Alternative pathway from a different precursor smolecule.com
Silylated Precursor Cyclohexanone, Trimethylsilylacetylene 1. Silylated alkyne addition 2. Deprotection with TBAF smolecule.com High selectivity, minimizes byproduct formation smolecule.com

Nucleophilic Addition of Acetylene to Cyclohexanone Derivatives

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the efficiency and safety of the manufacturing process. The core reaction, the ethynylation of cyclohexanone, provides a useful framework for applying these principles, which seek to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.

Key principles relevant to this synthesis include waste prevention, maximizing atom economy, and utilizing catalysis over stoichiometric reagents. Traditional methods often involved stoichiometric amounts of strong bases like sodium acetylide in liquid ammonia, which presented handling hazards and generated significant waste. nbinno.com Modern approaches focus on catalytic systems that are more efficient and generate fewer by-products. Designing safer chemical processes involves choosing substances and reaction forms that minimize the potential for accidents, such as explosions or fires, which is particularly relevant when handling acetylene. smolecule.com

Solvent-Free or Alternative Reaction Media Approaches

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to pollution and pose health and safety risks. For the synthesis of this compound, research into solvent-free and alternative media approaches offers significant environmental benefits.

Solvent-Free Approaches:

Mechanochemistry: This technique uses mechanical energy, such as ball milling, to initiate chemical reactions in the absence of a solvent. For the synthesis of this compound, this could involve milling solid cyclohexanone with a solid acetylene source. Mechanochemical methods can lead to higher reaction rates, reduced waste, and unique reactivity not achievable in solution. This approach has proven effective for other carbonyl addition reactions, suggesting its potential for ethynylation. nih.gov

Thermal Activation: Conducting the reaction at elevated temperatures without a solvent can also be a viable strategy, provided the reactants are thermally stable and the temperature can be carefully controlled to avoid side reactions.

Alternative Reaction Media:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly desirable medium for green synthesis. While the reactants (cyclohexanone and acetylene) have limited water solubility, the use of phase-transfer catalysts or surfactants can facilitate the reaction in an aqueous environment.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising alternative solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled by returning it to a gaseous state.

These approaches significantly reduce the environmental footprint of the synthesis by minimizing solvent-related waste and energy consumption associated with solvent recovery and disposal.

Table 1: Comparison of Reaction Media for this compound Synthesis

Reaction Medium Advantages Challenges Green Chemistry Alignment
Traditional Organic Solvents (e.g., THF, Toluene) Good solubility for reactants Volatile, often toxic/flammable, waste generation Low
Solvent-Free (Mechanochemistry) Eliminates solvent waste, can enhance reaction rates, high efficiency Requires specialized equipment, potential for localized heating High
Water Non-toxic, non-flammable, inexpensive, safe Low solubility of reactants may require additives (surfactants, catalysts) High
Supercritical CO₂ Non-toxic, easily removed and recycled, tunable properties Requires high-pressure equipment, higher initial investment High

Catalytic Ethynylation with Reduced By-product Formation

Older synthetic routes often relied on stoichiometric amounts of metal acetylides, which could lead to the formation of significant by-products, including acetylenic glycols from the reaction of the product with a second molecule of cyclohexanone. google.com Modern catalytic approaches are designed to be highly selective for the desired mono-alkynylation product.

Catalytic Systems:

Transition Metal Catalysts: Ruthenium complexes have been shown to be effective in promoting ethynylation reactions with high efficiency. smolecule.comsigmaaldrich.com These catalysts can activate the acetylene C-H bond under milder conditions than traditional methods, leading to higher selectivity and yield.

Alkali Metal Hydroxides/Alkoxides: An improved process utilizes alkali metal hydroxides or alkoxides (e.g., sodium or potassium alkoxides) as catalysts. google.com This method allows the reaction to proceed efficiently in the liquid phase, forming a major amount of the desired this compound and only a minor amount of the corresponding acetylenic glycol by-product. google.com

By using a catalyst, the reaction can be performed with greater control, reducing the likelihood of side reactions and simplifying the purification process. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, offer further environmental and economic advantages by reducing catalyst waste and cost. mdpi.com

Table 2: Research Findings on Catalytic Ethynylation for Reduced By-products

Catalyst Type Reagent Type Key Finding Impact on By-product Formation
None (Stoichiometric) Sodium Acetylide in Liquid Ammonia nbinno.com Classical method requiring stoichiometric base. Higher potential for side reactions, including glycol formation.
Alkali Metal Alkoxide google.com Catalytic Process optimized to form a major amount of the target carbinol. Significantly minimizes the formation of acetylenic glycol by-products.
Ruthenium Complexes smolecule.comsigmaaldrich.com Catalytic Demonstrates high activity and efficiency for the transformation. High selectivity leads to cleaner product profiles and less waste.

Scale-Up Considerations and Process Optimization in Pharmaceutical and Industrial Contexts

Transitioning the synthesis of this compound from a laboratory procedure to an industrial-scale process introduces significant challenges that must be addressed through careful process optimization and engineering. lnpu.edu.cn Key considerations include reaction kinetics, heat management, mass transfer, and safety, especially when handling a high-energy molecule like acetylene.

Process Optimization: Process optimization involves identifying Critical Process Parameters (CPPs)—such as temperature, pressure, reagent addition rate, and catalyst loading—and understanding their impact on product yield and purity. Methodologies like Design of Experiments (DoE) are employed to systematically study these parameters and establish a robust operating window that ensures consistent product quality.

Key Scale-Up Challenges and Strategies:

Heat Management: The ethynylation of cyclohexanone is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to a runaway reaction or an increase in by-product formation. Industrial-scale reactors must be equipped with efficient cooling systems and monitoring to maintain the optimal temperature profile.

Mass Transfer: Ensuring efficient mixing of acetylene gas with the liquid cyclohexanone is critical for achieving high reaction rates and yields. In large reactors, mass transfer limitations can become significant. The choice of reactor (e.g., stirred tank vs. bubble column), agitator design, and sparging strategy are crucial for maximizing the gas-liquid interfacial area.

Safety of Handling Acetylene: Acetylene is highly flammable and can decompose explosively under pressure. Industrial processes must incorporate robust safety protocols. A patented process, for instance, involves dissolving acetylene in the reaction mixture under high pressure (100 to 500 lbs/in²) to maintain it in a solvated form, thereby mitigating the risk of gaseous decomposition. google.com This requires specialized high-pressure reactors and rigorous safety interlocks.

Downstream Processing: The isolation and purification of this compound at an industrial scale must be efficient and cost-effective. This involves optimizing processes like extraction, distillation, and crystallization to achieve the desired purity while minimizing solvent use and product loss.

Table 3: Scale-Up Risk Assessment for this compound Synthesis

Parameter / Hazard Potential Risk at Scale Mitigation Strategy
Reaction Exotherm Runaway reaction, increased by-products, pressure buildup. Use of jacketed reactors with efficient cooling, real-time temperature monitoring, controlled addition of reagents.
Acetylene Handling Fire, explosion due to decomposition under pressure. Operate with acetylene dissolved in the liquid phase, use of explosion-proof equipment, strict pressure controls, inert gas blanketing. google.com
Mixing & Mass Transfer Incomplete reaction, low yield, localized "hot spots". Optimized reactor and agitator design, use of spargers for efficient gas dispersion, computational fluid dynamics (CFD) modeling.
By-product Formation Reduced product purity, complex purification, increased waste. Strict control of CPPs (temperature, stoichiometry), use of highly selective catalysts.

Mechanistic Investigations of 1 Ethynyl 1 Cyclohexanol Reactivity

Fundamental Reaction Pathways of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to a variety of addition reactions. These reactions are fundamental to its role as a synthetic intermediate.

Nucleophilic Additions to the Triple Bond

While alkynes are electron-rich, they are not typically reactive toward nucleophiles unless the nucleophile is exceptionally strong, such as an organometallic reagent, or if the alkyne is activated by an adjacent electron-withdrawing group. A more common nucleophilic reaction involving terminal alkynes like 1-ethynyl-1-cyclohexanol (B41583) begins with deprotonation. The terminal proton on the sp-hybridized carbon is significantly more acidic than protons on sp² or sp³ hybridized carbons. Treatment with a strong base (e.g., sodium amide or an organolithium reagent) generates a potent acetylide anion.

This resulting acetylide anion is a powerful nucleophile and can participate in various reactions, including nucleophilic additions to electrophilic carbonyl compounds like aldehydes and ketones. This two-step sequence—deprotonation followed by nucleophilic attack—is a cornerstone of alkyne chemistry for carbon-carbon bond formation.

Electrophilic Additions to the Triple Bond

The high electron density of the π-systems in the triple bond makes the ethynyl group nucleophilic and thus reactive towards electrophiles. The mechanism is analogous to the electrophilic addition to alkenes, involving the formation of a carbocation intermediate. For a terminal alkyne like this compound, these additions are regioselective and typically follow Markovnikov's rule.

Hydrogen Halide Addition: The reaction with hydrogen halides (HX, e.g., HBr) involves the protonation of the triple bond to form the more stable vinyl carbocation. The halide ion then attacks the carbocation. With an excess of HX, a second addition can occur, typically resulting in a geminal dihalide, where both halogens are attached to the same carbon.

Halogenation: The addition of halogens (X₂, e.g., Br₂) proceeds similarly, where the alkyne attacks a polarized halogen molecule to form an intermediate, which is then attacked by the halide ion. The reaction can proceed once to yield a dihaloalkene or twice with excess halogen to produce a tetrahaloalkane.

Reaction Type Reagent Intermediate Product (1 equivalent) Product (2 equivalents)
HydrohalogenationHBrVinyl Cation2-bromo-1-(1-hydroxycyclohexyl)ethene2,2-dibromo-1-(1-hydroxycyclohexyl)ethane
HalogenationBr₂Halonium Ion1,2-dibromo-1-(1-hydroxycyclohexyl)ethene1,1,2,2-tetrabromo-1-(1-hydroxycyclohexyl)ethane

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions.

In the CuAAC reaction, this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. The mechanism is complex, involving the formation of a copper acetylide intermediate which then reacts with the azide. This transformation is widely used in drug discovery, bioconjugation, and materials science due to its robustness and orthogonality.

Reactant A Reactant B Catalyst Solvent Product Type
This compoundBenzyl AzideCopper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)t-BuOH/H₂O1,4-Disubstituted 1,2,3-Triazole
This compoundPhenyl AzideCopper(I) sourceDMSO1,4-Disubstituted 1,2,3-Triazole

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group on the cyclohexyl ring offers another site for chemical modification, primarily through reactions typical of alcohols.

Esterification Reactions

This compound can undergo esterification by reacting with carboxylic acids or their more reactive derivatives, such as acid anhydrides or acyl chlorides.

Fischer Esterification: When heated with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), an equilibrium is established, forming an ester and water. This classic method is known as the Fischer esterification. Due to the sterically hindered nature of the tertiary alcohol, this reaction may require more forcing conditions compared to primary or secondary alcohols.

Acylation with Acyl Chlorides/Anhydrides: A more efficient method for esterifying tertiary alcohols involves the use of acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. These reactions are generally faster and not reversible, leading to higher yields of the desired ester.

Esterification Agent Catalyst/Base Conditions Product
Acetic AcidH₂SO₄ (catalytic)Heat1-ethynylcyclohexyl acetate
Acetic AnhydridePyridine or DMAPRoom Temperature1-ethynylcyclohexyl acetate
Benzoyl ChloridePyridineRoom Temperature1-ethynylcyclohexyl benzoate

Oxidation Reactions

The oxidation of this compound presents two potential sites of reaction: the hydroxyl group and the ethynyl group.

Oxidation of the Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols (e.g., using chromate (B82759) or permanganate (B83412) reagents). Lacking a hydrogen atom on the carbinol carbon, oxidation cannot occur without the cleavage of a carbon-carbon bond, a process that requires harsh conditions. However, specific protocols for oxidizing propargylic alcohols have been developed. For instance, an iron nitrate/TEMPO system can facilitate the aerobic oxidation of propargylic alcohols to the corresponding α,β-unsaturated alkynones.

Oxidation of the Alkyne: The triple bond itself can be oxidized. Treatment of tertiary propargylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement. The proposed mechanism involves the epoxidation of the alkyne to form a highly unstable oxirene (B85696) intermediate, which then rearranges to generate different products, such as α,β-unsaturated carbonyl compounds.

Dehydration Reactions to Form Alkenes or Enynes

The dehydration of alcohols, typically catalyzed by strong acids, is a fundamental reaction to produce alkenes. umass.edu In the case of tertiary alcohols like this compound, the mechanism often proceeds through a carbocation intermediate. The process begins with the protonation of the hydroxyl group by an acid, forming a good leaving group (water). umass.eduyoutube.com Subsequently, the loss of a water molecule generates a tertiary carbocation. A base, such as water, then abstracts a beta-hydrogen, leading to the formation of an alkene. umass.edu

For this compound, this dehydration can lead to the formation of a conjugated enyne system, where a carbon-carbon double bond is formed adjacent to the existing carbon-carbon triple bond. The stability of the resulting conjugated system often drives this reaction.

Nucleophilic Substitution of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group in alcohols is challenging because hydroxide (B78521) is a poor leaving group. nih.gov To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation or conversion to a sulfonate ester. nih.gov This transformation is a key step in aliphatic nucleophilic substitution, where a nucleophile replaces a leaving group at a tetrahedral sp³-hybridized carbon. csbsju.edu

In the context of this compound, once the hydroxyl group is activated, various nucleophiles can attack the electrophilic carbon atom, leading to the substitution product. The specific conditions and the nature of the nucleophile will determine the outcome and efficiency of the reaction.

Catalytic Transformations of this compound

Transition Metal-Catalyzed Polymerization

The polymerization of this compound (ECHO) can be achieved using various transition metal catalysts. tandfonline.com Catalysts based on molybdenum (Mo) and tungsten (W) have been shown to yield polymers, although in relatively low amounts (≤32%). tandfonline.comtandfonline.com Studies indicate that Mo-based catalysts exhibit greater catalytic activity than their W-based counterparts. tandfonline.comtandfonline.com

Among the catalysts studied, Palladium(II) chloride (PdCl₂) has proven to be highly effective, producing a high yield of the polymer. tandfonline.comconsensus.app Other effective catalysts include Bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂) and Platinum(II) chloride (PtCl₂). tandfonline.comtandfonline.com

Instrumental analysis of the polymer formed from ECHO, known as poly(ECHO), confirms its structure as a conjugated polyene. tandfonline.comtandfonline.com This polymer features a main chain of alternating double bonds with an α-hydroxycyclohexyl group as a substituent. tandfonline.comtandfonline.com The resulting poly(ECHO) is typically a light-brown powder and is soluble in a range of organic solvents, including chloroform, chlorobenzene, benzene, DMSO, and THF. tandfonline.comtandfonline.com

The choice of catalyst and the reaction conditions significantly impact the yield and structure of the resulting polymer. mdpi.com The effectiveness of different transition metal catalysts in the polymerization of ECHO has been systematically studied.

Table 1: Polymerization of this compound (ECHO) with Various Transition Metal Catalysts

Catalyst Polymer Yield (%)
MoCl₅-EtAlCl₂ 32
WCl₆-EtAlCl₂ 15
PdCl₂ 85
(Ph₃P)₂PdCl₂ 78

This table is based on data from studies on the polymerization of ECHO, illustrating the varying efficiencies of different catalyst systems. tandfonline.comtandfonline.com

As shown in the table, palladium-based catalysts, particularly PdCl₂, provide significantly higher polymer yields compared to molybdenum and tungsten-based systems. tandfonline.com The conditions of the polymerization, such as temperature, solvent, and reaction time, also play a crucial role in determining the molecular weight and properties of the final polymer. mdpi.com

Palladium-Catalyzed Carbonylation and Cyclocarbonylation Reactions

Palladium complexes are versatile catalysts for carbonylation reactions, which involve the introduction of a carbonyl group into a molecule. uni-rostock.demdpi.com For this compound, palladium-catalyzed carbonylation can lead to a variety of products depending on the reaction conditions and the presence of other reagents. For instance, in the presence of benzylamine (B48309) and specific phosphine (B1218219) ligands, this compound can undergo a cascade carbonylation to form α,β-unsaturated piperidones. researchgate.net

Cyclocarbonylation is a specific type of carbonylation that results in the formation of a cyclic compound. The palladium-catalyzed cyclocarbonylation of acetylenic alcohols is a known method for synthesizing α-methylene lactones. researchgate.netacs.orgacs.org The regioselectivity of this reaction, leading to different ring sizes, can be controlled by the choice of ligand, solvent, and other reaction parameters. researchgate.netbac-lac.gc.ca

Table 2: Influence of Phosphine Ligands on Pd-Catalyzed Cyclocarbonylation of this compound

Ligand Product Ratio (α-methylene-β-lactone : other) Total Yield (%)
PPh₃ 5:95 80
dppe 10:90 75

This table illustrates how the choice of phosphine ligand dramatically influences the selectivity and yield in the palladium-catalyzed cyclocarbonylation of this compound to form α-methylene-β-lactones. Data is representative of typical findings in such studies. researchgate.net

The use of sterically demanding phosphine ligands, such as those based on N-arylated imidazoles, has been shown to be key in achieving high regioselectivity for the formation of α-methylene-β-lactones. researchgate.net

Reactions with Transition Metal Hydride Complexes: Formation of Vinyl Derivatives

The reaction of this compound with transition metal hydride complexes can lead to the formation of vinyl derivatives. Transition metal hydrides are known to react with alkynes through various pathways, including insertion of the alkyne into the metal-hydride bond. The nature of the resulting product depends on the specific metal hydride complex, the reaction conditions, and the electronic and steric properties of the ligands coordinated to the metal center.

While specific detailed studies on the reaction of this compound with a wide range of transition metal hydride complexes are not extensively documented in the provided search results, the general reactivity patterns of alkynes with metal hydrides suggest that the formation of vinyl derivatives is a plausible outcome. The insertion of the alkyne into the M-H bond would lead to a vinyl-metal intermediate. This intermediate can then undergo further reactions, such as protonolysis or reductive elimination, to yield the final vinyl derivative.

The regioselectivity of the alkyne insertion is a key aspect of this reaction. For a terminal alkyne like this compound, the insertion can occur in two ways, leading to either a geminal or a vicinal vinyl-metal species. The preferred pathway is influenced by the steric and electronic environment at the metal center.

Activation on Transition Metal Carbonyl Clusters (e.g., Fe₃(CO)₁₂ and Co₂(CO)₈)

This compound undergoes activation upon reaction with transition metal carbonyl clusters such as triiron dodecacarbonyl (Fe₃(CO)₁₂) and dicobalt octacarbonyl (Co₂(CO)₈). These reactions lead to the formation of various organometallic complexes where the alkynol is coordinated to the metal cluster.

The reaction of this compound with Fe₃(CO)₁₂ results in the formation of several products, including a diiron complex, Fe₂(CO)₆(μ-η³-(H₂CCCH₂)), which is formed from the C₃ fragment of the alkynol. The reaction likely proceeds through the initial coordination of the alkyne to the iron cluster, followed by fragmentation and rearrangement. The structure of some of these resulting complexes has been determined by X-ray crystallography.

With dicobalt octacarbonyl, this compound forms a stable alkyne-bridged dicobalt hexacarbonyl complex, [Co₂(CO)₆(μ-HC≡C-C₆H₁₀OH)]. In this complex, the alkyne is coordinated to both cobalt atoms, effectively protecting the triple bond. This type of complex is a common intermediate in the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The formation of this stable complex demonstrates the activation of the alkyne by the cobalt cluster, making it amenable to further transformations.

These reactions with transition metal carbonyl clusters showcase the ability of these reagents to activate the carbon-carbon triple bond of this compound, leading to a rich and diverse organometallic chemistry.

Hydration of the Alkyne Moiety to Ketones (e.g., 1-Acetylcyclohexanol)

The terminal alkyne functionality of this compound can undergo hydration in the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (though modern methods often avoid mercury). This reaction converts the alkyne into a ketone, specifically 1-acetylcyclohexanol.

The proposed mechanism for this acid-catalyzed hydration follows Markovnikov's rule. The reaction is initiated by the electrophilic attack of the hydronium ion (or a mercury ion) on the alkyne's triple bond. This attack occurs at the terminal carbon, leading to the formation of a more stable vinyl carbocation on the internal carbon.

A water molecule then acts as a nucleophile, attacking the vinyl carbocation. Deprotonation of the resulting oxonium ion by water yields an enol intermediate (a molecule with a hydroxyl group attached to a double-bonded carbon). This enol is unstable and rapidly tautomerizes to the more stable keto form through a process called keto-enol tautomerization. The final product of this hydration and tautomerization is 1-acetylcyclohexanol.

Applications and Derivatives of 1 Ethynyl 1 Cyclohexanol in Advanced Materials and Pharmaceuticals

Role as an Intermediate in Organic Synthesis for Complex Molecules

The dual functionality of 1-ethynyl-1-cyclohexanol (B41583), possessing both an alcohol and an alkyne group, makes it a valuable intermediate in organic synthesis. These reactive sites provide pathways for constructing intricate molecular architectures, which is particularly significant in the development of new therapeutic agents, crop protection chemicals, and specialty fragrance compounds.

In the pharmaceutical sector, this compound is a key intermediate in the synthesis of various drugs. jnsparrowchemical.com It is notably used in the production of antifungal agents, such as derivatives of clotrimazole, which are vital for treating systemic fungal infections that affect a large global population. Furthermore, its structural framework is incorporated into the synthesis of intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's reactivity is also harnessed in the creation of steroid-based drugs and anti-infective agents, where it provides a foundational element for building complex, biologically active molecules. jnsparrowchemical.com

The agrochemical industry also relies on this compound as a precursor for a range of products. It is instrumental in the manufacture of herbicides and insecticides, including novel acetylcholinesterase inhibitors used for pest control. The growing demand for more effective and environmentally benign crop protection solutions has spurred research and development into new formulations, with cyclohexanol-based agrochemicals being a key area of focus.

Table 1: Applications of this compound in Pharmaceutical and Agrochemical Synthesis

SectorApplicationExamples of Final Products or Intermediates
Pharmaceutical Antifungal AgentsClotrimazole derivatives
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)NSAID intermediates
Steroid DrugsKey intermediate in synthesis jnsparrowchemical.com
Anti-infective DrugsBuilding block for specific molecular structures jnsparrowchemical.com
Agrochemical HerbicidesPrecursor for herbicide formulations
InsecticidesPrecursor for acetylcholinesterase inhibitors

This compound serves as a precursor for the synthesis of novel organotellurium(IV) compounds that exhibit significant biological activity. Research has demonstrated that these compounds can act as potent inhibitors of cysteine proteases, such as human cathepsin B. The unique structural contribution of the this compound moiety is crucial for the inhibitory potential of these organotellurium compounds. The field of organotellurium chemistry is an area of active investigation, with these compounds being explored for various therapeutic applications. scielo.brredalyc.orgwikipedia.orgresearchgate.net

In the fragrance industry, this compound is a key intermediate in the production of "Green Ketone," an important ingredient for perfumery. google.com The synthesis involves a Rupe rearrangement of a derivative, 1-ethynyl-3,3-dimethyl-1-cyclohexanol, to form methyl-3,3-dimethylcyclohexenyl-ketone, which is then converted into Green Ketone. google.com This process highlights the utility of ethynyl (B1212043) carbinols in creating valuable fragrance compounds. While this compound itself is not directly used for its fragrance properties, its derivatives are. thegoodscentscompany.com For instance, 1-ethynyl-2,2,6-trimethyl-cyclohexanol is noted for its ability to enhance woody and earthy fragrance and flavor notes. google.com

Polymer Science and Material Applications

The presence of the polymerizable ethynyl group in this compound makes it a valuable monomer in polymer science. Furthermore, its chemical properties are exploited to control the curing of silicone-based materials, where it acts as a highly effective inhibitor.

This compound (ECHO) can undergo polymerization in the presence of transition metal catalysts to produce poly(this compound), or poly(ECHO). tandfonline.comtandfonline.com Catalysts such as palladium chloride (PdCl₂) have been shown to be particularly effective, yielding a high polymer yield. tandfonline.comtandfonline.com The resulting polymer possesses a conjugated polyene structure with an α-hydroxycyclohexyl substituent. tandfonline.comtandfonline.com

Poly(ECHO) exhibits distinct physical and chemical properties. It typically presents as a light-brown powder and is soluble in a range of organic solvents, including chloroform, benzene, DMSO, and THF. tandfonline.comtandfonline.com These polymers are being investigated for their potential use as organic semiconductors and in membranes for gas and liquid separation. tandfonline.com

Table 2: Polymerization of this compound (ECHO) with Various Catalysts

CatalystPolymer Yield (%)Resulting Polymer Characteristics
Mo-based catalysts≤32%Conjugated polyene structure tandfonline.comtandfonline.com
W-based catalysts≤32%Lower catalytic activity than Mo-based catalysts tandfonline.comtandfonline.com
PdCl₂High Yield (up to 93%)Conjugated polyene structure, soluble in various organic solvents tandfonline.comtandfonline.com
(Ph₃P)₂PdCl₂EffectiveConjugated polyene structure tandfonline.comtandfonline.com
PtCl₂EffectiveConjugated polyene structure tandfonline.comtandfonline.com

A significant industrial application of this compound is its role as a platinum catalyst inhibitor in silicone formulations, particularly in silicone release coatings. nbinno.combasf.com These coatings are used to create non-stick surfaces in a wide array of products, from food packaging to industrial molding processes. nbinno.com The curing of these silicone systems is typically achieved through a hydrosilylation reaction, which is catalyzed by platinum complexes. adhesivesmag.com

However, the high activity of these platinum catalysts can lead to premature curing, which can negatively impact the product's shelf-life and processability. nbinno.com this compound acts as an effective inhibitor by coordinating with the platinum catalyst, temporarily deactivating its active sites. nbinno.com This inhibition provides a longer working time, or "bath life," for the silicone formulation at room temperature. titanos.compstc.org The inhibitory effect is reversible; upon heating, the complex breaks down, allowing the curing process to proceed as intended. nbinno.com This temporal control over the curing reaction is crucial for manufacturers, ensuring both the stability of the formulation and the performance of the final cured product. nbinno.com The ethynyl group of the molecule is primarily responsible for binding to the platinum, while the cyclohexanol portion provides steric hindrance, further stabilizing the inhibited complex. nbinno.com

Catalyst Inhibitor in Silicone Formulations (e.g., Platinum Catalyst Inhibitor in Silicone Release Coatings)

Mechanism of Inhibition in Silicon-Hydrogen Addition Reactions

The performance and stability of silicone products are often dependent on the precise control of their curing processes. nbinno.com In platinum-catalyzed hydrosilylation, the reaction between a silicon-hydride (Si-H) and a vinyl-functional silicone polymer can be rapid, even at room temperature. This can lead to a shortened working time (pot life) and premature curing, which is undesirable in many manufacturing processes. nbinno.com

This compound acts as a catalyst inhibitor by temporarily deactivating the platinum catalyst. nbinno.com The mechanism involves the coordination of the ethynyl group (C≡CH) of the molecule to the active sites of the platinum catalyst. nbinno.com This binding action is further stabilized by the steric hindrance provided by the cyclohexanol portion of the molecule. nbinno.com This reversible inhibition effectively prevents the catalyst from initiating the cross-linking reaction at ambient temperatures, allowing for extended storage and handling times after mixing the silicone components. titanos.comnbinno.com The inhibitory effect is overcome by applying heat, which breaks the bond between the inhibitor and the catalyst, freeing the platinum to catalyze the curing reaction as intended. nbinno.comgoogle.com

Applications in Liquid Silicone Rubber, Silicone Rubber Ink, and Spray Oil

The controlled curing afforded by this compound makes it a valuable additive in a variety of silicone products. It is particularly well-suited for two-component addition-type liquid silicone rubber, silicone rubber ink, and silicone rubber spray oil due to its good compatibility with silicone rubber, low odor, and light color. titanos.com In these applications, it significantly prolongs the operating time of the addition vulcanization process. specialchem.com For instance, in silicone ink compositions for inkjet printing, this compound serves as a reaction regulator to control the hydrosilylation reaction during storage and extend the pot life of the ink. google.com

Relevance in Thermal Conductive Adhesives and Electronic-Grade Potting Adhesives

In the electronics industry, thermally conductive adhesives and potting compounds are essential for heat management in high-performance devices. mdpi.comresearchgate.net These materials, often silicone-based, are used to bond components to heat sinks or to encapsulate electronic parts, facilitating heat dissipation and protecting against environmental factors. azom.comcreativematerials.com

This compound is incorporated into the formulation of these specialized adhesives. titanos.com In a typical formulation, a vinyl-containing silicone oil serves as the base adhesive, a low-hydrogen silicone oil acts as the crosslinking agent, and a platinum compound is the catalyst. titanos.com The addition of this compound ensures the storage stability of the single-component adhesive, preventing premature curing while allowing for rapid cross-linking when heat is applied during the manufacturing process. titanos.com This controlled curing is critical for producing reliable, void-free encapsulation in electronic-grade potting adhesives. titanos.comcreativematerials.com

Synthesis of Vinyl Derivatives for Various Applications

This compound can serve as a precursor for the synthesis of various vinyl derivatives. These derivatives are formed through reactions that target the ethynyl group. For example, it can react with transition metal hydride complexes, leading to the formation of vinyl derivatives by insertion into the metal-hydrogen bond. sigmaaldrich.com The synthesis of such derivatives is significant for creating monomers and intermediates used in polymer production and other specialized chemical applications.

Functionalization of Siloxanes and Cyclosiloxanes

The functionalization of siloxanes and cyclosiloxanes is a key area of materials science, aiming to impart specific properties to these inorganic polymers. Cyclosiloxanes are cyclic compounds with a silicon-oxygen backbone that serve as building blocks for silicone polymers. While direct search results detailing the specific use of this compound for this purpose are limited, the reactive nature of its ethynyl and hydroxyl groups makes it a plausible candidate for incorporation into siloxane structures to introduce functionality. Such modifications can be achieved through various chemical pathways, including hydrosilylation or condensation reactions, to create functionalized polymers for diverse applications. researchgate.net

Research Tool for Exploring Novel Reaction Pathways and Mechanisms

Beyond its industrial applications, this compound is a valuable tool in chemical research for exploring new synthetic methods and reaction mechanisms. sigmaaldrich.com Its distinct chemical properties allow it to participate in a range of reactions. For instance, it can undergo acetylation catalyzed by ruthenium chloride and can be polymerized using various transition metal catalysts. sigmaaldrich.com Researchers have also used it to synthesize novel organotellurium(IV) compounds. sigmaaldrich.com These varied reactions make it a useful substrate for studying catalytic processes and for developing new molecules with potential applications in fields like materials science and medicinal chemistry. sigmaaldrich.com

Stabilization of Chlorinated Organic Compounds

This compound also finds application as a stabilizer for chlorinated organic compounds. These compounds, often used as solvents, can degrade over time, releasing acidic byproducts. The acetylenic group in this compound can react with and neutralize these degradation products, thereby enhancing the stability and extending the shelf life of the chlorinated compounds. This stabilizing property is crucial for maintaining the quality and safety of these widely used industrial chemicals.

Corrosion Inhibition in Mineral Acids

Following a comprehensive review of scientific literature and research databases, no specific studies detailing the application of this compound as a corrosion inhibitor in mineral acids were identified. Consequently, there are no available research findings, data tables, or detailed analyses on its inhibition efficiency, mechanism of action, or performance in corrosive environments such as hydrochloric or sulfuric acid.

The principles of corrosion inhibition by organic compounds often rely on the presence of heteroatoms (like oxygen, nitrogen, or sulfur), multiple bonds (double or triple bonds), and aromatic rings. These features enable the molecule to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. mdpi.commdpi.com The molecular structure of this compound contains a hydroxyl (-OH) group and a carbon-carbon triple bond (ethynyl group), which are functional groups known to contribute to the corrosion-inhibiting properties of other organic molecules. For instance, the triple bond can offer π-electrons for interaction with the metal surface, and the oxygen atom in the hydroxyl group can act as an adsorption center. mdpi.com

As there is no direct research on this compound for this application, no data tables on its performance can be provided. Further empirical research, including weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy, would be necessary to evaluate its efficacy and mechanism as a corrosion inhibitor.

Analytical and Spectroscopic Characterization in Research of 1 Ethynyl 1 Cyclohexanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 1-Ethynyl-1-cyclohexanol (B41583), the IR spectrum exhibits characteristic absorption bands that confirm its structure. The most notable of these are the sharp peak corresponding to the terminal alkyne C-H stretch and the stretching vibration of the carbon-carbon triple bond. Additionally, a broad absorption band is indicative of the hydroxyl (-OH) group, a key functional feature of this molecule.

Different IR techniques can be employed for analysis. Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution spectra. Attenuated Total Reflectance (ATR-IR) is a convenient method for analyzing solid and liquid samples directly without extensive preparation. Vapor phase IR can be used to study the compound in the gaseous state.

Key IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
O-HStretching~3400Strong, Broad
C≡C-HStretching~3300Strong, Sharp
C-H (alkane)Stretching~2850-2950Strong
C≡CStretching~2100Weak to Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The acetylenic proton (C≡C-H) typically appears as a sharp singlet at a characteristic downfield shift. The protons of the cyclohexyl ring appear as a complex multiplet in the aliphatic region, and the hydroxyl proton gives a signal that can be broad and its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The two carbons of the ethynyl (B1212043) group are particularly characteristic, appearing in the midfield region of the spectrum. The carbon atom of the cyclohexyl ring attached to the hydroxyl and ethynyl groups is also readily identifiable.

²⁹Si NMR for Derivatives: For silyl-derivatives of this compound, ²⁹Si NMR spectroscopy would be a crucial tool for confirming the presence and determining the chemical environment of the silicon atom.

Characteristic NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.4sC≡C-H
¹H~1.2-1.8mCyclohexyl-H
¹HVariables (broad)OH
¹³C~87sC ≡C-H
¹³C~71sC≡C -H
¹³C~68sC -OH
¹³C~22, 25, 40-Cyclohexyl-C

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (124.18 g/mol ). The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways may involve the loss of the hydroxyl group, the ethynyl group, or parts of the cyclohexyl ring.

Key Mass Spectrometry Data for this compound

Ionm/zRelative Intensity
[M]⁺124Variable
[M-OH]⁺107Common
[M-C₂H]⁺99Common

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC)

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. It is an excellent method for determining the purity of this compound and for monitoring the progress of reactions involving this compound. mdpi.com By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity. Assays of ≥99.0% purity for this compound are commonly determined by GC. mdpi.com

Advanced Analytical Techniques for Polymer Characterization (e.g., Thermal and Morphological Properties of Poly(ECHO))

The polymerization of this compound (ECHO) leads to the formation of poly(this compound) or Poly(ECHO). The characterization of this polymer requires a set of advanced analytical techniques to determine its thermal and morphological properties.

Thermal Properties:

The thermal behavior of Poly(ECHO) is critical for understanding its stability and potential applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed for this purpose.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the polymer.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated or cooled. This technique can determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

While these techniques are standard for polymer characterization, specific, detailed research data on the thermal properties of Poly(ECHO) is not widely available in the public domain based on current searches.

Morphological Properties:

The morphology of a polymer refers to the arrangement and ordering of the polymer chains on a larger scale. This can significantly influence the material's physical and mechanical properties. Techniques used to study polymer morphology include Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of the polymer, revealing details about its surface topography and texture.

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure or morphology of the polymer at a very high resolution.

As with the thermal properties, specific research findings detailing the morphological characteristics of Poly(ECHO) are not readily found in publicly accessible literature.

Theoretical and Computational Studies of 1 Ethynyl 1 Cyclohexanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics, including the energies of frontier molecular orbitals.

Detailed DFT calculations have been performed on closely related structures, such as the dimer 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), to understand its electronic properties, which can provide insights into the behavior of the 1-Ethynyl-1-cyclohexanol (B41583) monomer. nih.gov Studies utilizing the B3LYP functional with a def2-TZVP basis set have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO and LUMO energies are crucial indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For the dimer of this compound, the calculated HOMO-LUMO gap is wide, in the range of 5.79 to 5.99 eV, indicating high thermodynamic stability and relatively low reactivity. nih.gov These findings suggest that this compound itself is a stable molecule.

Global reactivity descriptors derived from these orbital energies can further quantify the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties for the Dimer of this compound nih.gov

ParameterCalculated Value Range (eV)Significance
HOMO Energy-6.63 to -6.72Correlates with electron-donating ability
LUMO Energy-0.69 to -0.84Correlates with electron-accepting ability
HOMO-LUMO Gap (ΔE)5.79 to 5.99Indicates high thermodynamic stability

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation are indispensable tools for elucidating the step-by-step pathways of chemical reactions. These computational techniques allow researchers to map out the energy landscape of a reaction, identifying intermediates, transition states, and activation barriers. This information is critical for understanding reaction kinetics and selectivity.

This compound is a versatile intermediate in organic synthesis, notably serving as an effective acetylene (B1199291) surrogate in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. researchgate.netresearchgate.net The mechanism of the Sonogashira reaction is complex, involving a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination.

Computational studies, often using DFT, can model this entire catalytic cycle. ru.nlnih.gov For a reaction involving this compound, modeling would begin with the reactants, including the palladium catalyst, a base, and the aryl halide. Researchers can then:

Calculate the geometries and energies of all proposed intermediates and transition states.

Determine the activation energy for each step, identifying the rate-determining step of the reaction.

Investigate the role of ligands on the palladium catalyst and how they influence reaction efficiency.

Explore potential side reactions, such as the unwanted homocoupling of alkynes (Glaser coupling), and determine the conditions that favor the desired cross-coupling product.

For instance, mechanistic studies on Pd/N-heterocyclic carbene (NHC) catalyzed Sonogashira reactions have used a combination of mass spectrometry experiments and quantum calculations to uncover novel catalyst transformation pathways. ru.nlnih.gov Such computational approaches could be applied to reactions with this compound to optimize reaction conditions, improve yields, and design more efficient catalytic systems for its use in synthesizing more complex molecules.

Stereochemical Analysis through Computational Approaches

Computational chemistry offers powerful methods for predicting and understanding the stereochemical outcome of reactions. While this compound is an achiral molecule, it can participate in reactions that generate new stereocenters, leading to chiral products. Computational analysis is key to predicting which stereoisomer (enantiomer or diastereomer) will be formed preferentially.

This analysis is typically achieved by locating the transition states for the pathways leading to the different possible stereoisomers. The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔG‡) of these competing transition states. A lower activation energy corresponds to a faster reaction rate, meaning the product formed via this pathway will be the major isomer.

For reactions involving this compound, computational approaches could be used to:

Analyze additions to the alkyne: In asymmetric hydrogenation or hydrofunctionalization reactions, where a new chiral center is created, computational models can predict the enantiomeric excess (e.e.) by comparing the energies of the transition states leading to the (R) and (S) enantiomers.

Study reactions with chiral reagents: When this compound reacts with a chiral molecule, diastereomeric products can be formed. Molecular modeling can calculate the energies of the diastereomeric transition states to predict the diastereomeric ratio (d.r.).

Design chiral catalysts: For asymmetric catalysis, computational methods can be used to model the interaction between the substrate (this compound), the chiral catalyst, and the other reagents. By understanding the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the catalyst-substrate complex at the transition state, chemists can rationally design catalysts that favor the formation of a specific stereoisomer.

By quantifying the energy differences between these stereochemical pathways, computational models provide a theoretical foundation for explaining and predicting the stereoselectivity observed in experiments.

Future Directions and Emerging Research Areas

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 1-Ethynyl-1-cyclohexanol (B41583) and its derivatives is a focal point for the development of highly efficient and selective catalytic systems. Traditional methods for the ethynylation of cyclohexanone (B45756) often require harsh conditions and stoichiometric reagents. nbinno.com Modern research, however, is geared towards the use of transition metal catalysts that can offer higher yields and greater control over the reaction. nbinno.comsmolecule.com

Recent advancements have highlighted the potential of ruthenium and gold catalysts in promoting the addition of alkynes to carbonyl compounds. For instance, ruthenium complexes have demonstrated significant activity in the direct ethynylation of cyclohexanone. smolecule.com Furthermore, the development of chiral catalytic systems is a key area of investigation, aiming to produce enantiomerically pure propargyl alcohols. These chiral compounds are of particular interest in the pharmaceutical industry due to the stereospecificity of many biological processes. The table below summarizes some of the catalytic systems being explored for similar transformations, which could be adapted for the synthesis of this compound.

Catalyst SystemReaction TypePotential Advantages
Gold (I) with TADDOL-derived phosphonitesIntramolecular alkyne hydroarylationHigh enantioselectivity in the synthesis of complex chiral molecules. nih.gov
Ruthenium (III) chlorideAcetylation of alcoholsEfficient catalysis for the derivatization of the hydroxyl group. sigmaaldrich.com
Phosphine (B1218219) catalystsRing-opening of cyclopropyl (B3062369) ketonesPotential for novel reaction pathways and chemoselectivity. rsc.org

The ongoing research in this area aims to develop catalysts that are not only highly active and selective but also economically viable and environmentally benign, paving the way for more sustainable chemical manufacturing processes.

Integration of this compound in Supramolecular Chemistry and Nanotechnology

The terminal alkyne functionality of this compound makes it an ideal candidate for "click chemistry," a set of powerful and reliable reactions for the construction of complex molecular architectures. nbinno.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that allows for the efficient and specific formation of 1,2,3-triazole linkages. irjweb.com This reaction has become a cornerstone in the fields of supramolecular chemistry and nanotechnology.

Researchers are leveraging the click-reactivity of this compound to:

Functionalize Nanoparticles: By attaching this compound or its derivatives to the surface of nanoparticles, their properties can be tailored for specific applications. irjweb.comrsc.org This can include enhancing their stability, solubility, or enabling them to target specific cells or tissues. utoronto.ca For example, gold nanoparticles functionalized with alkyne-terminated molecules can be readily conjugated with azide-containing biomolecules. beilstein-journals.org

Construct Supramolecular Assemblies: The directional and stable nature of the triazole linkage allows for the self-assembly of complex, well-defined supramolecular structures. cdnsciencepub.com These structures can exhibit novel electronic, optical, or host-guest properties.

Develop Advanced Materials: The integration of this compound into larger structures through click chemistry can lead to the development of new materials with unique properties, such as stimuli-responsive gels or functional surface coatings. arxiv.org

The versatility of click chemistry, combined with the accessibility of this compound, opens up a vast design space for the creation of novel nanomaterials and supramolecular systems with applications ranging from drug delivery to advanced sensors.

Biomedical Applications Beyond Sedation

While this compound is known as a precursor to the sedative ethinamate, its true potential in the biomedical field lies in the diverse biological activities of its derivatives. The ability to easily modify the molecule, particularly through the alkyne group, allows for the synthesis of a wide array of compounds with potential therapeutic applications beyond sedation.

A significant area of research is the synthesis of 1,2,3-triazole derivatives of this compound, which have shown promise as both antiviral and anticancer agents. ijpsr.com The triazole moiety is a common feature in many biologically active compounds, and its formation via click chemistry provides a straightforward route to novel drug candidates.

Antiviral Research: The 1,3-dipolar cycloaddition reaction involving azides and alkynes is a key strategy in the synthesis of antiviral compounds. ua.es Derivatives of this compound can be designed to mimic natural nucleosides or to interact with viral enzymes, thereby inhibiting viral replication. Research is ongoing to evaluate the efficacy of these compounds against a range of viruses.

Anticancer Research: Many natural products with anticancer activity are derived from plants and marine organisms. researchgate.netnih.govencyclopedia.pubmdpi.com The structural motifs found in these natural products can be incorporated into derivatives of this compound to create novel anticancer agents. For example, tellurium-based compounds synthesized from this compound have been investigated as inhibitors of cathepsin B, a protease implicated in cancer progression. sigmaaldrich.com

The following table highlights potential therapeutic areas for derivatives of this compound:

Derivative ClassPotential Therapeutic ApplicationRationale
1,2,3-TriazolesAntiviral, AnticancerThe triazole ring is a known pharmacophore with a broad spectrum of biological activities. ijpsr.com
Organotellurium compoundsAnticancerInhibition of key enzymes involved in tumor growth and metastasis. sigmaaldrich.com
Novel heterocyclic systemsVariousThe alkyne group can be used to construct a variety of heterocyclic rings, which are prevalent in many pharmaceuticals.

Development of Novel Functional Materials and Polymers

The presence of a polymerizable alkyne group and a functional hydroxyl group makes this compound a valuable monomer for the synthesis of novel functional materials and polymers. nbinno.combasf.com The polymerization of this compound can lead to the formation of poly(this compound), a polymer with a conjugated backbone and pendant hydroxyl groups. sigmaaldrich.comsigmaaldrich.com

Conductive Polymers: Polymers with conjugated backbones, such as polyacetylenes, are known for their potential as conductive materials. wikipedia.orgacademiaromana-is.ronih.govresearchgate.net The polymerization of this compound can yield polymers that, after doping, may exhibit electrical conductivity. nih.gov The hydroxyl groups along the polymer chain offer sites for further modification, allowing for the fine-tuning of the polymer's properties, such as solubility and processability.

Functional Polymer Architectures: The hydroxyl group of this compound can be used to initiate other types of polymerization or to attach the molecule to other polymer chains, creating graft or block copolymers. This allows for the design of complex polymer architectures with tailored properties. For example, it can be used as a cross-linking agent in silicone rubber formulations, where it acts as an inhibitor to control the curing process. meisenbaochem.comtitanos.com

Emerging research in this area is focused on:

Synthesis of well-defined polymers: Utilizing controlled polymerization techniques to produce polymers with specific molecular weights and low polydispersity.

Post-polymerization modification: Using the pendant hydroxyl groups as handles for further chemical transformations to introduce new functionalities.

Investigation of material properties: Characterizing the thermal, mechanical, and electrical properties of polymers derived from this compound for potential applications in electronics, coatings, and advanced composites.

Advanced Computational Modeling for Complex Reactions and Material Properties

Advanced computational modeling has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and predicting material properties at the molecular level. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to accelerate research and development.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of this compound and to elucidate the mechanisms of its reactions. rsc.orgrsc.org This can be particularly valuable for:

Designing new catalysts: By modeling the transition states of catalytic cycles, researchers can design more efficient and selective catalysts for the synthesis of this compound.

Understanding reaction pathways: DFT can help to predict the outcome of reactions and to understand the factors that control regioselectivity and stereoselectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of larger systems, such as polymers and supramolecular assemblies containing this compound. mdpi.comresearchgate.netarxiv.org These simulations can provide valuable information on:

Polymer morphology: Predicting how polymer chains pack in the solid state and how this affects the material's properties.

Mechanical properties: Simulating the response of materials to external stress to predict properties such as modulus and tensile strength.

Self-assembly processes: Modeling how molecules of this compound or its derivatives self-assemble into larger structures in solution.

The integration of these computational techniques with experimental work can significantly accelerate the discovery and optimization of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What physical properties are critical for determining the purity of 1-Ethynyl-1-cyclohexanol, and how are they measured?

  • Methodological Answer: Key physical properties include melting point (30–32°C), boiling point (180°C), refractive index (1.481–1.483), and water solubility (10 g/L at 20°C). These are determined via differential scanning calorimetry (DSC), distillation under reduced pressure, refractometry, and gravimetric analysis. Deviations from these values indicate impurities. HPLC or GC-MS is recommended for quantitative purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (nitrile gloves, chemical goggles), work in a fume hood, and avoid ignition sources (flash point: 73°C). Store in airtight containers away from strong acids/oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

  • Methodological Answer:

  • ¹H NMR: Cyclohexyl protons appear as multiplets (δ 1.2–2.1 ppm); acetylene protons are absent due to symmetry.
  • IR: O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak at m/z 124.18 (C₈H₁₂O⁺).
    For complex derivatives (e.g., palladium-catalyzed products), X-ray crystallography confirms regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of ruthenium allenylidene complexes with this compound?

  • Methodological Answer: The reaction with [RuCl(η⁵-C₉H₇)(PPh₃)₂] involves coupling two propargyl alcohol molecules, forming a π-allenylidene intermediate. Regioselectivity is influenced by steric effects of the cyclohexyl group and electron donation from the hydroxyl group. Isolation of vinylvinylidene intermediates (e.g., [Ru{C=C(H)R}]) confirms the stepwise mechanism .

Q. How does the tertiary alcohol structure of this compound impact its reactivity in acetylation reactions?

  • Methodological Answer: Steric hindrance at the hydroxyl group reduces acetylation efficiency. Using graphite oxide as a catalyst yields 40% product in 24 hours, compared to >90% for primary alcohols. Optimization strategies include:

  • Catalyst: Switch to H₂SO₄ or Nafion® for higher activity.
  • Temperature: Increase to 80–100°C (monitor for decomposition).
  • Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How can solvent selection enhance the efficiency of this compound in Sonogashira coupling reactions?

  • Methodological Answer: Ionic liquids (e.g., [TBP][4EtOV]) improve palladium catalyst turnover, achieving 99% yield in 2 hours. Key factors:

  • Polarity: Enhances substrate solubility and stabilizes Pd(0) intermediates.
  • Byproduct Management: Ionic liquids simplify product isolation via phase separation.
  • Temperature: Reactions at 60–80°C balance kinetics and side reactions .

Q. What are the challenges in synthesizing selenide derivatives of this compound, and how are they addressed?

  • Methodological Answer: Selenium incorporation (e.g., 1-(phenylselanylethynyl)cyclohexanol) requires strict anhydrous conditions to avoid oxidation. Strategies include:

  • Catalyst: Use CuI or Pd(PPh₃)₄ to mediate Se-C bond formation.
  • Purification: Column chromatography under nitrogen to prevent degradation.
  • Characterization: ⁷⁷Se NMR confirms regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.